![molecular formula C22H18FN3S B14184929 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine CAS No. 917809-12-2](/img/structure/B14184929.png)
4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating and can be facilitated by the use of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Hantzsch synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group are key structural features that enable binding to specific sites, thereby modulating biological pathways . This compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the specific substitution pattern on the thiazole ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Propriétés
Numéro CAS |
917809-12-2 |
|---|---|
Formule moléculaire |
C22H18FN3S |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C22H18FN3S/c1-15(16-5-3-2-4-6-16)26-20-13-18(11-12-24-20)22-21(25-14-27-22)17-7-9-19(23)10-8-17/h2-15H,1H3,(H,24,26)/t15-/m0/s1 |
Clé InChI |
JWBVHZISRSWTGY-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=CS3)C4=CC=C(C=C4)F |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=CS3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)

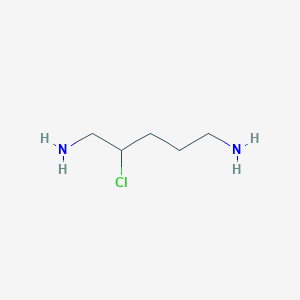
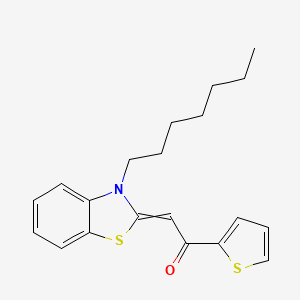
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
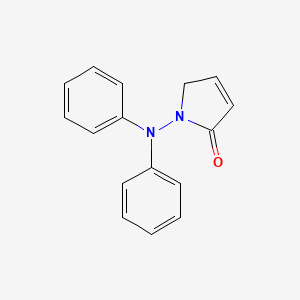
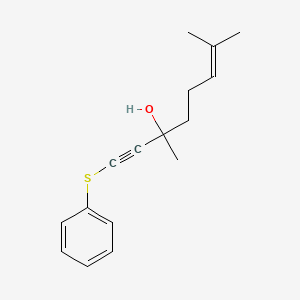


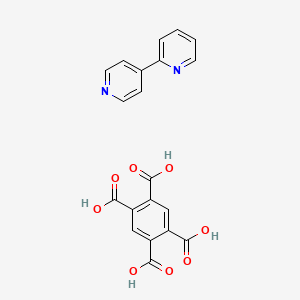
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
